![molecular formula C15H10ClFN2O2 B1411777 Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2108526-98-1](/img/structure/B1411777.png)
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of “Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines can vary widely depending on the specific substituents present on the molecule. General reactions may involve the various functional groups present in the molecule .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Imidazole scaffolds are pivotal in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These inhibitors demonstrate a significant potential in addressing diseases characterized by inflammation due to their ability to bind selectively and inhibit kinase activity. This is particularly relevant for compounds that replace ATP in the kinase's active site, leading to higher selectivity and potency, an approach that could be analogous to the applications of Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate in designing new therapeutics (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Organic Synthesis and Optoelectronic Materials
Quinazolines and pyrimidines, closely related to imidazo[1,2-a]pyridines, are explored extensively for their applications in creating optoelectronic materials. The synthesis and application of derivatives of these compounds have led to the development of electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the potential of incorporating imidazo[1,2-a]pyridine derivatives into π-extended conjugated systems for novel optoelectronic material creation, suggesting a potential research avenue for Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antibacterial Research
Imidazopyridine-based derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial properties. Given the rising threat of multi-drug resistant bacterial infections, the synthesis and evaluation of imidazopyridine compounds, such as Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate, could provide a foundation for developing new antibacterial agents. This approach is underscored by the limited number of imidazopyridine compounds available as antibiotics and the potential to enhance selectivity and efficacy through structural modifications (Sanapalli et al., 2022).
Future Directions
properties
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-21-15(20)10-3-5-14-18-13(8-19(14)7-10)9-2-4-12(17)11(16)6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJACAOLILIEHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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